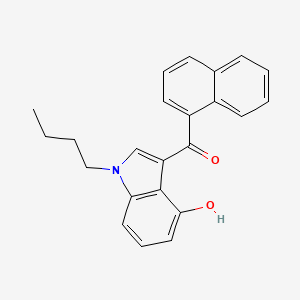
JWH 073 4-hydroxyindole metabolite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH 073 4-hydroxyindole metabolite is a mildly selective agonist of the central cannabinoid (CB 1) receptor derived from the aminoalkylindole WIN 55,212-2 . It is expected to be a urinary metabolite of JWH 073 based on the metabolism of the closely-related JWH 015 and JWH 018 .
Molecular Structure Analysis
The molecular formula of JWH 073 4-hydroxyindole metabolite is C23H21NO2 . The InChI code is InChI=1S/C23H21NO2/c1-2-3-14-24-15-19(22-20(24)12-7-13-21(22)25)23(26)18-11-6-9-16-8-4-5-10-17(16)18/h4-13,15,25H,2-3,14H2,1H3 .Physical And Chemical Properties Analysis
The molecular weight of JWH 073 4-hydroxyindole metabolite is 343.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The rotatable bond count is 5 . The exact mass is 343.157228913 g/mol and the monoisotopic mass is also 343.157228913 g/mol . The topological polar surface area is 42.2 Ų .Scientific Research Applications
Forensic Chemistry & Toxicology
JWH 073 4-hydroxyindole metabolite is used in the field of forensic chemistry and toxicology . It is expected to be a urinary metabolite of JWH 073 based on the metabolism of the closely-related JWH 015 and JWH 018 . This makes it a valuable compound for detecting the use of synthetic cannabinoids in forensic investigations.
Cannabinoid Research
This metabolite is derived from JWH 073, a mildly selective agonist of the central cannabinoid (CB 1) receptor . The study of this metabolite can provide insights into the effects and metabolic pathways of synthetic cannabinoids, contributing to our understanding of the endocannabinoid system.
Mass Spectrometry
JWH 073 4-hydroxyindole metabolite is used in mass spectrometry, a powerful tool for analyzing and identifying compounds . It can be used as a reference standard for the quantification of JWH 073 4-hydroxyindole metabolite by GC- or LC-mass spectrometry .
Drug Abuse Research
JWH 073 is one of several synthetic cannabinoids which have been included in smoking mixtures . Studying its metabolites, including the 4-hydroxyindole metabolite, can help researchers understand how these substances are used and metabolized, informing efforts to combat drug abuse.
Biochemical Research
As a biochemical, JWH 073 4-hydroxyindole metabolite can be used in various types of biochemical research . For example, it can be used to study the interactions between synthetic cannabinoids and biological systems.
Peptide Screening
Although not directly mentioned in the search results, peptide screening is a potential application given the role of JWH 073 4-hydroxyindole metabolite in protein interaction and functional analysis .
Mechanism of Action
Target of Action
The primary target of the JWH 073 4-hydroxyindole metabolite is the central cannabinoid (CB1) receptor . The CB1 receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.
Mode of Action
JWH 073 4-hydroxyindole metabolite acts as a mildly selective agonist of the CB1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the metabolite binds to the CB1 receptor and activates it, leading to a series of changes in the cells.
Pharmacokinetics
It is expected to be a urinary metabolite of jwh 073, suggesting it is likely excreted in the urine .
Future Directions
properties
IUPAC Name |
(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-2-3-14-24-15-19(22-20(24)12-7-13-21(22)25)23(26)18-11-6-9-16-8-4-5-10-17(16)18/h4-13,15,25H,2-3,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIVMJXJKHHIRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017731 |
Source


|
| Record name | JWH-073 4-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1307803-46-8 |
Source


|
| Record name | JWH-073 4-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


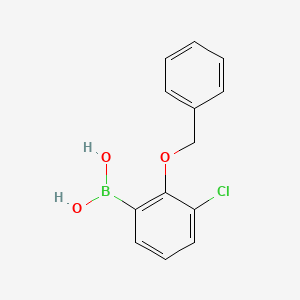
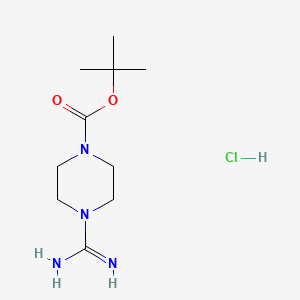
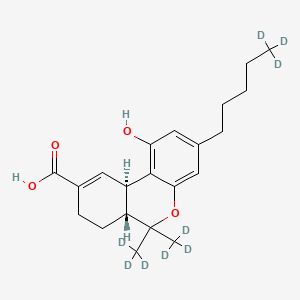
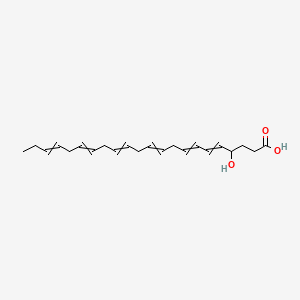

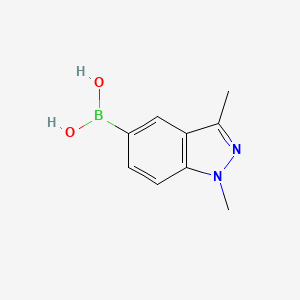
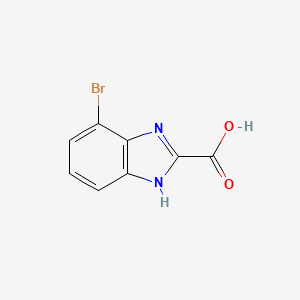

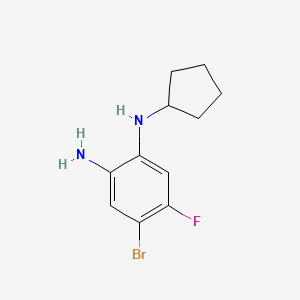
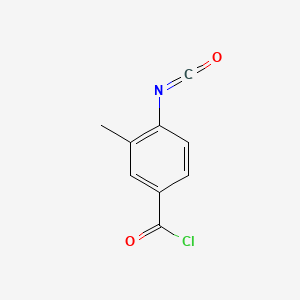
![1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B593942.png)

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide](/img/no-structure.png)